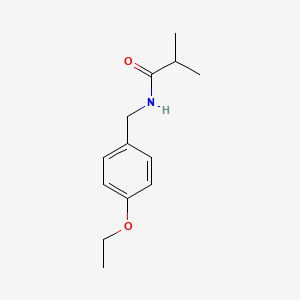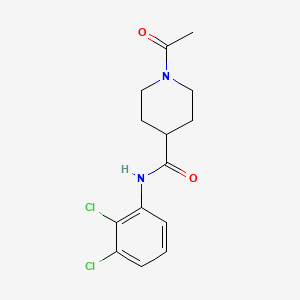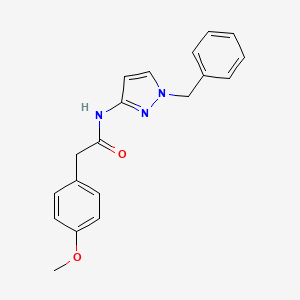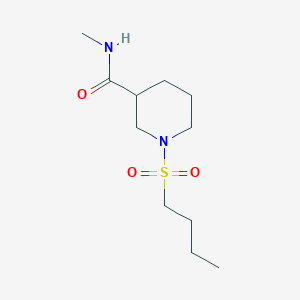![molecular formula C30H25N3O4 B5426356 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426356.png)
4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C30H25N3O4 and a molecular weight of 491.55 g/mol . This compound is notable for its unique structure, which includes a pyrrol-2-one core substituted with benzyloxy, methylbenzoyl, hydroxy, and pyridinyl groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include benzyloxybenzaldehyde, methylbenzoyl chloride, and pyridine derivatives. The key steps in the synthesis may involve:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy and Methylbenzoyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions using benzyloxybenzaldehyde and methylbenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of Pyridinyl Groups: The pyridinyl groups can be introduced via nucleophilic substitution reactions using pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The benzyloxy and pyridinyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Pyridine, benzyl chloride, methylbenzoyl chloride
Major Products Formed
Oxidation: Formation of ketones or aldehydes from alcohol groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted pyrrol-2-one derivatives.
Aplicaciones Científicas De Investigación
4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and replication.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyloxy, methylbenzoyl, hydroxy, and pyridinyl groups makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O4/c1-20-15-23(11-12-25(20)37-19-21-7-3-2-4-8-21)28(34)26-27(24-10-6-14-32-17-24)33(30(36)29(26)35)18-22-9-5-13-31-16-22/h2-17,27,34H,18-19H2,1H3/b28-26+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAZTFOVSSRQOA-BYCLXTJYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)/O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B5426275.png)
![4-[(3-methylbutanoyl)amino]-N-phenylbenzamide](/img/structure/B5426283.png)
![1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5426287.png)
![5-[[benzylsulfamoyl(methyl)amino]methyl]-3-thiophen-2-yl-1H-pyrazole](/img/structure/B5426292.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5426307.png)
![2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5426310.png)


![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5426321.png)
![ethyl 5-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5426328.png)

![1-(2-furyl)-2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethanone](/img/structure/B5426342.png)
![5-methyl-6H,9H-[1,2,5]oxadiazolo[3,4-h]1,6-naphthyridin-6-one](/img/structure/B5426344.png)
